An In-depth Technical Guide to 3-Methyl-2-pyrazolin-5-one: Core Properties and Applications
An In-depth Technical Guide to 3-Methyl-2-pyrazolin-5-one: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-2-pyrazolin-5-one, a pivotal heterocyclic compound, serves as a fundamental building block in the synthesis of a wide array of chemical entities, including pharmaceuticals and dyes.[1][2] Its clinical significance is highlighted by its core structure's presence in Edaravone (B1671096), a neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[3][4][5] This technical guide provides a comprehensive overview of the basic properties of 3-methyl-2-pyrazolin-5-one, including its physicochemical and spectral characteristics. Detailed experimental protocols for its synthesis and characterization are presented, alongside a discussion of its tautomeric forms and biological relevance, to support its application in research and development.
Chemical and Physical Properties
3-Methyl-2-pyrazolin-5-one, also known as 3-methyl-5-pyrazolone, is a pale white to yellowish crystalline powder.[1][6][7] Its fundamental properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference |
| CAS Number | 108-26-9 | [1][6][8] |
| Molecular Formula | C4H6N2O | [6][8][9] |
| Molecular Weight | 98.10 g/mol | [8] |
| Appearance | Pale white to yellowish crystal powder | [1][6][7] |
| Melting Point | 220-224 °C | [1][10][11] |
| Boiling Point | 183.6 °C (rough estimate) | [1][6] |
| Density | 1.1890 g/cm³ (rough estimate) | [1][6] |
| Solubility | Slightly soluble in ethanol | [1][10] |
| pKa | 13.10 ± 0.40 (Predicted) | [1] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Key Data Points | Reference |
| ¹H NMR (400 MHz, DMSO-d6) | δ (ppm): 2.0 (s, 3H, CH3), 3.1 (s, 2H, CH2), 9.8 (br s, 1H, NH), 11.5 (br s, 1H, NH) | [12][13] |
| ¹³C NMR (DMSO-d6) | δ (ppm): 12.0 (CH3), 40.0 (CH2), 158.0 (C=C), 175.0 (C=O) | [11][14] |
| IR (KBr disc) | ν (cm⁻¹): 3400-2800 (N-H, C-H stretching), 1710 (C=O stretching), 1600 (C=N stretching) | [11][13] |
Tautomerism
3-Methyl-2-pyrazolin-5-one exists in three tautomeric forms: the CH, OH, and NH forms.[15] The equilibrium between these tautomers is influenced by the solvent and the solid-state packing.[16][17] Understanding this tautomerism is crucial for predicting its reactivity and biological interactions.
Tautomeric forms of 3-Methyl-2-pyrazolin-5-one.
Experimental Protocols
Synthesis of 3-Methyl-2-pyrazolin-5-one
A common and efficient method for the synthesis of 3-methyl-2-pyrazolin-5-one involves the condensation of ethyl acetoacetate (B1235776) with hydrazine (B178648) hydrate (B1144303).[13][18]
Materials:
-
Ethyl acetoacetate
-
Hydrazine hydrate (80%)
-
Ice bath
-
Reflux apparatus
-
Stirring plate
-
Filtration apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methanol (96.5 mL) and ethyl acetoacetate (92.8 g, 0.8 mol).[18]
-
Stir the mixture and heat to 50 °C.[18]
-
Introduce a nitrogen atmosphere into the reaction flask for 10-30 minutes.[18]
-
Add hydrazine hydrate (40.4 g, 0.808 mol) dropwise over a period of 15 minutes.[18]
-
After the addition is complete, continue to pass nitrogen for another 5-15 minutes.[18]
-
Increase the temperature to reflux and maintain for 3 hours.[18]
-
After the reaction is complete, cool the mixture to 5-10 °C in an ice bath over 55-60 minutes to precipitate the product.[18]
-
Collect the solid product by suction filtration.[18]
-
Wash the filter cake twice with ice-cold methanol.[18]
-
Dry the product to obtain 3-methyl-5-pyrazolone as a white crystalline solid.[18]
References
- 1. 3-Methyl-2-pyrazolin-5-one | 108-26-9 [chemicalbook.com]
- 2. Synthesis and Antibacterial Evaluation of Substituted 3-methyl-2-pyrazolin-5-ones – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? | YURiA-PHARM [uf.ua]
- 5. What is Edaravone used for? [synapse.patsnap.com]
- 6. echemi.com [echemi.com]
- 7. chembk.com [chembk.com]
- 8. 3-Methyl-2-pyrazolin-5-one | C4H6N2O | CID 7920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. 3-Methyl-2-pyrazolin-5-one, 98+% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 11. Page loading... [wap.guidechem.com]
- 12. 3-Methyl-2-pyrazolin-5-one(108-26-9) 1H NMR spectrum [chemicalbook.com]
- 13. jmchemsci.com [jmchemsci.com]
- 14. mdpi.com [mdpi.com]
- 15. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 16. Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. 3-Methyl-2-pyrazolin-5-one synthesis - chemicalbook [chemicalbook.com]
